1-chloro-4-methoxy-2-methyl-3-nitrobenzene
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Overview
Description
1-chloro-4-methoxy-2-methyl-3-nitrobenzene is an organic compound with the molecular formula C8H8ClNO3. It belongs to the family of nitroaromatic compounds, which are characterized by the presence of a nitro group (-NO2) attached to an aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-chloro-4-methoxy-2-methyl-3-nitrobenzene can be synthesized through a multi-step process involving nitration, chlorination, and methylation reactions. One common method involves the nitration of 1-chloro-4-methoxy-2-methylbenzene using concentrated nitric acid and sulfuric acid as catalysts. The reaction is typically carried out at low temperatures to control the rate of nitration and minimize side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization and distillation are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-chloro-4-methoxy-2-methyl-3-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions, where the nitro group acts as a deactivating group, directing electrophiles to the meta position relative to the nitro group.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron filings in acidic conditions.
Nucleophilic Aromatic Substitution (NAS): The chlorine atom can be substituted by nucleophiles such as hydroxide ions under basic conditions.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Hydrogen gas with palladium catalyst or iron filings in acidic conditions.
Substitution: Sodium hydroxide for nucleophilic substitution.
Major Products Formed
Reduction: 1-chloro-4-methoxy-2-methyl-3-aminobenzene.
Substitution: 1-hydroxy-4-methoxy-2-methyl-3-nitrobenzene.
Scientific Research Applications
1-chloro-4-methoxy-2-methyl-3-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s potential genotoxicity makes it a subject of study in toxicology and environmental science.
Medicine: While not commonly used as an active pharmaceutical ingredient, it serves as a precursor in the synthesis of medicinal compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-chloro-4-methoxy-2-methyl-3-nitrobenzene involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
1-chloro-4-methoxy-2-nitrobenzene: Lacks the methyl group, making it less sterically hindered.
1-chloro-2-methyl-4-nitrobenzene: Lacks the methoxy group, affecting its electron-donating properties.
1-fluoro-4-methoxy-2-nitrobenzene: Substitutes chlorine with fluorine, altering its reactivity and physical properties.
Uniqueness
The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups creates a compound with distinct properties compared to its analogs .
Properties
CAS No. |
861792-41-8 |
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Molecular Formula |
C8H8ClNO3 |
Molecular Weight |
201.6 |
Purity |
95 |
Origin of Product |
United States |
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